Trimethylsilyl dibutylcarbamate

Description

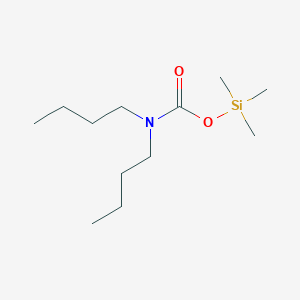

Trimethylsilyl dibutylcarbamate is a silylated carbamate derivative used in organic synthesis, particularly as a protecting group for amines or as a reagent in silylation reactions. Its structure combines a carbamate backbone (NHCOO) with trimethylsilyl (TMS) groups and butyl side chains, offering unique steric and electronic properties.

Properties

CAS No. |

89029-16-3 |

|---|---|

Molecular Formula |

C12H27NO2Si |

Molecular Weight |

245.43 g/mol |

IUPAC Name |

trimethylsilyl N,N-dibutylcarbamate |

InChI |

InChI=1S/C12H27NO2Si/c1-6-8-10-13(11-9-7-2)12(14)15-16(3,4)5/h6-11H2,1-5H3 |

InChI Key |

AHYUHUOQPGWWLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl dibutylcarbamate is commonly synthesized through the reaction of trimethylsilyl chloride with dibutylcarbamate in the presence of a base. The reaction typically occurs under mild conditions, often at room temperature, and requires a solvent such as dichloromethane or tetrahydrofuran. The base, such as triethylamine, helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl dibutylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to produce dibutylcarbamate and trimethylsilanol.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Oxidation and Reduction: Specific oxidizing or reducing agents are required for these reactions.

Major Products Formed

Substitution Reactions: The major products depend on the substituent introduced.

Hydrolysis: Dibutylcarbamate and trimethylsilanol are the primary products.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Trimethylsilyl dibutylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trimethylsilyl dibutylcarbamate primarily involves its role as a protecting group in organic synthesis. The trimethylsilyl group temporarily shields reactive sites on molecules, preventing unwanted reactions. This protection is achieved through the formation of a stable silyl ether or silyl amine bond, which can be selectively cleaved under specific conditions to regenerate the original functional group .

Comparison with Similar Compounds

Key Observations :

- Carbamates are distinct due to their NHCOO linkage, offering reactivity in peptide synthesis or pesticide chemistry.

- TMS groups in the evidence compounds serve to volatilize polar molecules for GC-MS analysis (e.g., glucose pentakis-O-TMS , oxylipin derivatives ). This contrasts with carbamates, where TMS groups may stabilize intermediates or protect reactive sites.

2.2. Analytical Performance

- Thermal Stability : TMS ethers/esters (e.g., glucose pentakis-O-TMS) exhibit high volatility but lower thermal stability compared to carbamates, which are more resilient under GC conditions .

- Mass Spectra : TMS derivatives in the evidence show characteristic fragmentation patterns (e.g., loss of TMS groups at m/z 73, 147) . Carbamates may instead display amine- or carbonate-related fragments.

Research Findings and Limitations

- Inferred Differences : Based on structural analogs:

- Reactivity : Carbamates undergo nucleophilic substitution or hydrolysis more readily than TMS ethers/esters.

- Applications : TMS-carbamates may bridge the gap between volatile derivatization (like TMS ethers) and reactive intermediates (like traditional carbamates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.